RLX

概要

説明

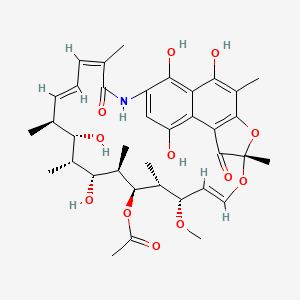

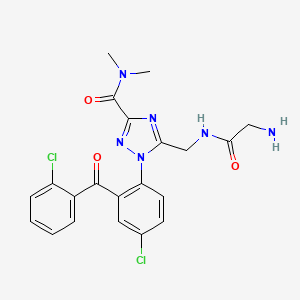

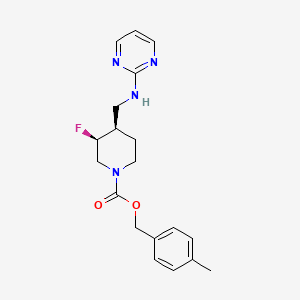

ラロキシフェン塩酸塩は、第2世代の選択的エストロゲン受容体モジュレーターです。閉経後の女性における骨粗鬆症および乳がんの治療と予防に広く処方されています。 ラロキシフェン塩酸塩は経口吸収が良好であるにもかかわらず、水への溶解性が低く、初回通過代謝が著しいため、経口バイオアベイラビリティが極めて低いことが知られています .

2. 製法

合成経路および反応条件: ラロキシフェン塩酸塩は、2-(4-ヒドロキシフェニル)ベンゾ[b]チオフェンと4-(2-ピペリジノエトキシ)ベンズアルデヒドの縮合、それに続く還元および塩酸塩形成を含む多段階プロセスによって合成できます。 反応条件は通常、エタノールなどの溶媒と、還元工程用の炭素担持パラジウムなどの触媒を使用することを伴います .

工業的製造方法: ラロキシフェン塩酸塩の工業的製造では、収率と純度を最大化するために反応条件の最適化がしばしば行われます。これには、精製および品質管理のための高速液体クロマトグラフィーの使用が含まれます。 プロセスには、バイオアベイラビリティを高めるための脂質ベースの薬物送達システムの使用も含まれる場合があります .

科学的研究の応用

ラロキシフェン塩酸塩は、幅広い科学研究における応用範囲があります。

化学: 選択的エストロゲン受容体モジュレーターとその化学的性質の研究に使用されます。

生物学: 細胞経路や遺伝子発現への影響について調査されています。

医学: 骨粗鬆症や乳がんの治療における治療の可能性について広く研究されています。

作用機序

ラロキシフェン塩酸塩は、エストロゲン受容体に結合し、その活性を調節することにより効果を発揮します。この結合は、骨吸収の抑制と乳がん細胞の増殖抑制をもたらす一連の分子イベントを誘発します。 主な分子標的は、エストロゲン受容体αおよびβであり、関与する経路は、遺伝子転写とタンパク質合成に関連しています .

生化学分析

Biochemical Properties

RLX has been found to interact with key enzymes and proteins involved in cancer pathology. Specifically, it has been shown to inhibit the PI3K/Akt/FoxO3a signaling pathway, which is often deregulated in cancer . The inhibition of this pathway by this compound leads to a decrease in the expression of downstream effector proteins .

Cellular Effects

In cellular assays, this compound has demonstrated potent antiproliferative activities against various cancer cell lines . It has been observed to cause a strong, concentration-dependent inhibition of cell proliferation and colony formation . In particular, colon cancer cells were found to be the most sensitive to this compound-mediated inhibition of proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves the down-regulation of the p110α and p85 subunits of PI3K, thereby decreasing the expression of subsequent downstream effector proteins . This leads to the inhibition of the PI3K/Akt/FoxO3a signaling pathway, which is often deregulated in cancer . This compound also induces sub-G1 arrest and mitochondrial potential loss, followed by the inhibition of pFoxO3a (Thr32) nuclear-cytoplasmic translocation .

Temporal Effects in Laboratory Settings

Over time, this compound treatment has been observed to result in substantial tumor growth inhibition in in vivo models

Dosage Effects in Animal Models

The effects of this compound in animal models have been observed to vary with different dosages . While specific dosage effects have not been detailed in the available literature, this compound has been shown to result in substantial tumor growth inhibition in in vivo models .

Metabolic Pathways

Its inhibition of the PI3K/Akt/FoxO3a signaling pathway suggests that it may interact with enzymes or cofactors involved in this pathway .

準備方法

Synthetic Routes and Reaction Conditions: Raloxifene hydrochloride can be synthesized through a multi-step process involving the condensation of 2-(4-hydroxyphenyl)benzo[b]thiophene with 4-(2-piperidinoethoxy)benzaldehyde, followed by reduction and hydrochloride salt formation. The reaction conditions typically involve the use of solvents like ethanol and catalysts such as palladium on carbon for the reduction step .

Industrial Production Methods: Industrial production of raloxifene hydrochloride often involves the optimization of reaction conditions to maximize yield and purity. This includes the use of high-performance liquid chromatography for purification and quality control. The process may also involve the use of lipid-based drug delivery systems to enhance bioavailability .

化学反応の分析

反応の種類: ラロキシフェン塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: ヒドロキシル基をカルボニル基に変換する反応。

還元: カルボニル基をヒドロキシル基に還元する反応。

置換: 芳香環に関連する置換反応。

一般的な試薬と条件:

酸化: 一般的な試薬には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 炭素担持パラジウムや水素化ホウ素ナトリウムが頻繁に使用されます。

置換: 臭素や塩素などのハロゲン化剤は、制御された条件下で使用されます。

生成される主な生成物: これらの反応から生成される主な生成物には、ラロキシフェン塩酸塩のさまざまな誘導体が含まれ、官能基が修飾されており、さらなる薬理学的調査に使用できます .

類似化合物との比較

ラロキシフェン塩酸塩は、タモキシフェンやトレミフェンなどの他の選択的エストロゲン受容体モジュレーターと比較されます。これらの化合物はすべて同様の作用機序を共有していますが、ラロキシフェン塩酸塩は、子宮内膜を刺激することなくエストロゲン受容体を選択的に調節できるという点でユニークであり、子宮内膜がんのリスクを軽減します。類似の化合物には以下が含まれます。

タモキシフェン: 乳がんの治療に使用されますが、子宮内膜がんのリスクが高くなります。

トレミフェン: タモキシフェンに似ていますが、副作用のパターンが異なります .

ラロキシフェン塩酸塩は、閉経後の女性における骨粗鬆症と乳がんの予防における安全性の高いプロファイルと有効性で際立っています。

特性

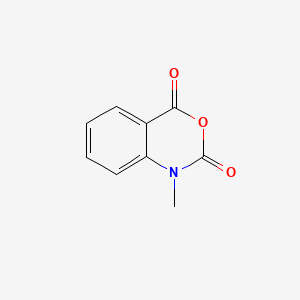

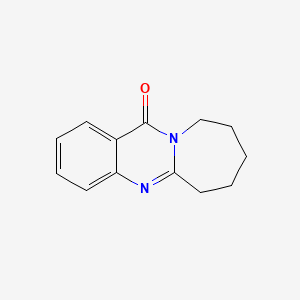

IUPAC Name |

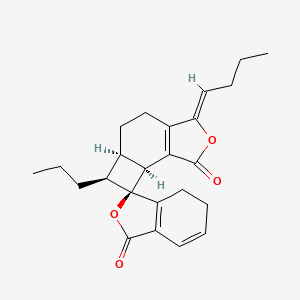

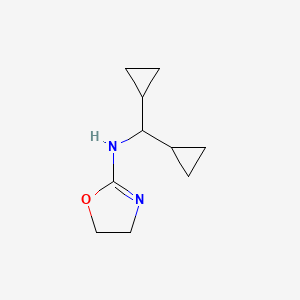

7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c16-13-10-6-3-4-7-11(10)14-12-8-2-1-5-9-15(12)13/h3-4,6-7H,1-2,5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTLIIBRHXAULMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C(=O)N2CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20877175 | |

| Record name | AZEPINO[2,1-B]QUINAZOLIN-12(6H)-ONE, 7,8,9,10-TE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20877175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4425-23-4 | |

| Record name | 7,8,9,10-Tetrahydroazepino[2,1-b]quinazolin-12(6H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4425-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8,9,10-Tetrahydroazepino(2,1-b)quinazolin-12(6H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004425234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZEPINO[2,1-B]QUINAZOLIN-12(6H)-ONE, 7,8,9,10-TE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20877175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary research focus regarding 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one?

A1: Research on 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one primarily investigates its potential as a bronchodilator [, ]. Studies have explored its effectiveness in treating asthma and other respiratory conditions, often comparing its efficacy with existing medications like ambroxol [].

Q2: Were any metabolites of 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one found to be active?

A2: Interestingly, while 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one itself displayed bronchodilatory activity, in vivo studies in rhesus monkeys and rats revealed that its identified metabolites did not exhibit any bronchodilatory effects []. This suggests that the parent compound is responsible for the observed activity.

Q3: What analytical techniques were used to characterize the metabolites of 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one?

A3: Researchers employed a combination of spectroscopic techniques to elucidate the structure of the metabolites, including UV, IR, 1H-NMR, 13C-NMR, and mass spectrometry []. This comprehensive approach ensured accurate structural determination and confirmation.

Q4: Beyond bronchodilation, were any other pharmacological activities investigated for 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one or its derivatives?

A4: Yes, in addition to bronchodilation, certain azepino[2,1-b]quinazoline derivatives, structurally related to the compound in question, have been explored for their antitussive effects [, ]. This indicates a potential for broader therapeutic applications within respiratory disease management.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。